2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide
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Overview
Description
“2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide” is a chemical compound with the molecular formula C6H4Br3N2O . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 360.83 . It appears as a powder and should be stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is utilized in the field of organic synthesis and characterization. For instance, its analogs have been used in the test purchase, identification, and synthesis processes, as seen in the study of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), where a variety of analytical techniques were employed to confirm its identity and purity. This indicates its relevance in the synthesis and analytical confirmation of complex organic compounds (Power et al., 2015).
Medicinal Chemistry
Compounds similar to this compound have been synthesized and evaluated for their antimicrobial properties. A study on the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives highlights the importance of such compounds in medicinal chemistry and drug development. The synthesized compounds were tested against various bacterial and fungal species, indicating the potential of such brominated compounds in therapeutic applications (Pundeer et al., 2013).
Photophysical and Photochemical Properties
The compound's derivatives are also significant in studies related to photophysics and photochemistry. The effect of pyrazolyl substituents on the photophysical and photochemical properties of pyrazine derivatives was explored, revealing that structural modifications in brominated pyrazine compounds can significantly influence their light absorption and emission behaviors. This has implications for their use in materials science, particularly in the development of new photoreactive or luminescent materials (Pizarro et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXVUIOXADUDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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